molecular formula C13H8O6 B14392119 Naphthalenetricarboxylic acid CAS No. 89655-82-3

Naphthalenetricarboxylic acid

Cat. No.: B14392119
CAS No.: 89655-82-3
M. Wt: 260.20 g/mol
InChI Key: KVQQRFDIKYXJTJ-UHFFFAOYSA-N
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Description

Naphthalenetricarboxylic acid is an organic compound derived from naphthalene, characterized by the presence of three carboxylic acid groups attached to the naphthalene ring. This compound is known for its versatility in various chemical reactions and its applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthalenetricarboxylic acid can be synthesized through the oxidation of various naphthalene derivatives. Common starting materials include trimethylnaphthalenes, dimethylacetonaphthones, dimethylnaphthoic acids, methylnaphthalenedicarboxylic acids, β-(dimethylnaphthoyl)propionic acid, and β-(acenaphthoyl)propionic acids. The oxidation process typically involves the use of aqueous sodium bichromate or potassium ferricyanide as oxidizing agents .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The choice of oxidizing agents and reaction conditions may vary to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Naphthalenetricarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to other functional groups.

    Substitution: The aromatic ring allows for electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Sodium bichromate, potassium ferricyanide.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carboxylic acid derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Naphthalenetricarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of naphthalenetricarboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with other molecules, influencing their reactivity and stability. The aromatic ring structure allows for π-π interactions with other aromatic compounds, further enhancing its versatility in chemical reactions.

Comparison with Similar Compounds

    Phthalic acid: A dicarboxylic acid derived from benzene, used in the production of plasticizers and resins.

    Trimellitic acid: A tricarboxylic acid similar to naphthalenetricarboxylic acid but derived from benzene.

    Pyromellitic acid: Another tricarboxylic acid with a different ring structure.

Uniqueness: this compound is unique due to its naphthalene backbone, which provides distinct chemical properties compared to benzene-derived tricarboxylic acids. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry .

Properties

CAS No.

89655-82-3

Molecular Formula

C13H8O6

Molecular Weight

260.20 g/mol

IUPAC Name

naphthalene-1,2,3-tricarboxylic acid

InChI

InChI=1S/C13H8O6/c14-11(15)8-5-6-3-1-2-4-7(6)9(12(16)17)10(8)13(18)19/h1-5H,(H,14,15)(H,16,17)(H,18,19)

InChI Key

KVQQRFDIKYXJTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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